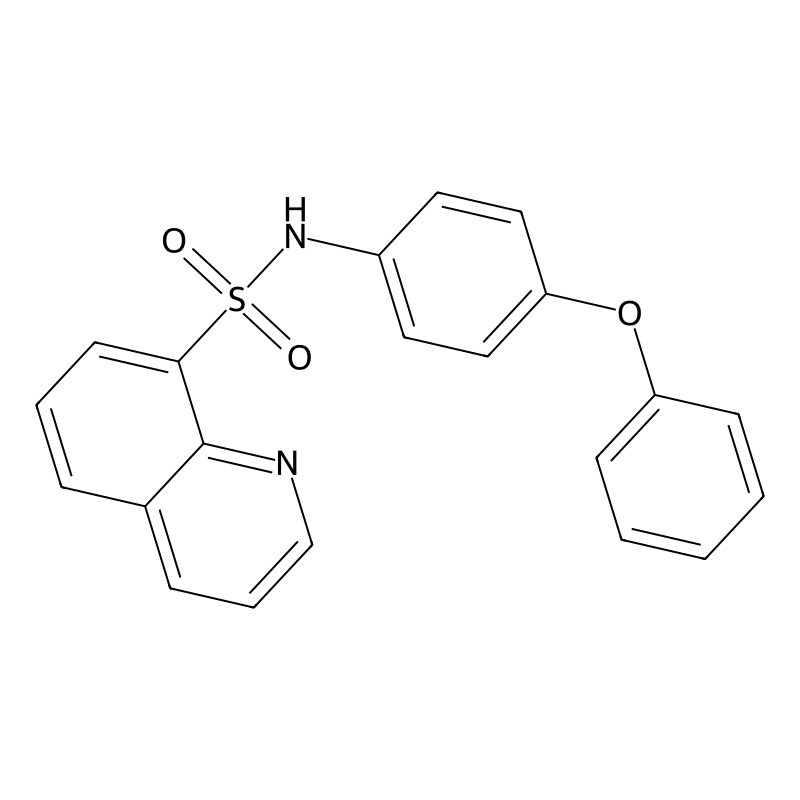

N-(4-phenoxyphenyl)quinoline-8-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-phenoxyphenyl)quinoline-8-sulfonamide is a sulfonamide compound characterized by its unique quinoline structure, which is fused with a phenoxyphenyl moiety. The compound features a sulfonamide functional group, which is known for its broad biological activity, particularly in medicinal chemistry. The quinoline ring system is recognized for its role in various pharmacological applications, including anticancer and antimicrobial activities. This compound's structural complexity allows it to interact with biological targets effectively, making it a subject of interest in drug design and development.

Due to the lack of research on this specific compound, its mechanism of action is unknown.

The chemical reactivity of N-(4-phenoxyphenyl)quinoline-8-sulfonamide primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the sulfonamide and quinoline functionalities. The sulfonamide group can participate in various reactions such as:

- Nucleophilic substitution: The nitrogen atom in the sulfonamide can act as a nucleophile, allowing for the formation of derivatives by reacting with electrophiles.

- Electrophilic aromatic substitution: The quinoline ring can undergo electrophilic attack, leading to the formation of substituted derivatives that may enhance biological activity.

These reactions are crucial for modifying the compound to improve efficacy or reduce toxicity in therapeutic applications.

N-(4-phenoxyphenyl)quinoline-8-sulfonamide has demonstrated significant biological activity, particularly against cancer cell lines. Research indicates that compounds within this class can modulate key metabolic pathways in cancer cells. For instance, they have been shown to inhibit the activity of pyruvate kinase muscle isoform 2 (PKM2), a crucial enzyme in cancer metabolism that promotes tumor growth and proliferation .

Additionally, studies have reported anticancer activities against various human tumor cell lines, including HeLa and MCF-7, with some derivatives exhibiting low micromolar IC50 values, indicating potent activity .

The synthesis of N-(4-phenoxyphenyl)quinoline-8-sulfonamide typically involves several key steps:

- Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonation: The introduction of the sulfonamide group is usually done by reacting an amine with a sulfonyl chloride.

- Coupling reaction: The final step often involves coupling the phenoxyphenyl moiety to the quinoline derivative through nucleophilic substitution or other coupling strategies.

For instance, one method involves using 8-quinolinesulfonyl chloride and phenol derivatives under basic conditions to yield the desired sulfonamide .

N-(4-phenoxyphenyl)quinoline-8-sulfonamide has several applications primarily in medicinal chemistry:

- Anticancer agents: Due to its ability to inhibit key metabolic enzymes in cancer cells, it is being explored as a potential therapeutic agent for various cancers.

- Antimicrobial agents: Similar compounds have shown effectiveness against bacterial infections, making them candidates for antibiotic development.

- Research tools: Its unique structure allows it to serve as a probe for studying metabolic pathways and enzyme functions in biochemical research.

Interaction studies involving N-(4-phenoxyphenyl)quinoline-8-sulfonamide have focused on its binding affinity to target proteins such as PKM2. Molecular docking studies suggest that this compound can effectively bind to the active site of PKM2, potentially altering its conformation and activity . Furthermore, these studies help identify structure-activity relationships that can guide further modifications to enhance efficacy.

Several compounds share structural similarities with N-(4-phenoxyphenyl)quinoline-8-sulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Contains a sulfonamide group; used as an antibiotic | Antibacterial |

| Quinazolinone derivatives | Similar heterocyclic structure; varied substituents | Anticancer and anti-inflammatory |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Contains similar sulfonamide functionality; diverse aryl groups | Anticancer |

| N-(4-chlorophenyl)quinoline-8-sulfonamide | Contains chlorine substituent; similar quinoline structure | Anticancer |

Uniqueness

N-(4-phenoxyphenyl)quinoline-8-sulfonamide stands out due to its specific combination of functionalities that allow it to modulate cancer metabolism effectively while also possessing potential antibacterial properties. Its unique phenoxy substitution enhances lipophilicity and may improve cellular uptake compared to other similar compounds.

Core Scaffold Analysis

The molecule’s foundation is a quinoline heterocycle, a bicyclic system comprising a benzene ring fused to a pyridine ring. The sulfonamide group (-SO₂NH-) at position 8 introduces both hydrogen-bond donor/acceptor sites and dipole moments critical for target engagement. The N-(4-phenoxyphenyl) substituent extends from the sulfonamide nitrogen, adding a biphenylether moiety that enhances steric bulk and hydrophobic interactions [4] .

Table 1: Structural components and properties

| Component | Role in Molecular Architecture |

|---|---|

| Quinoline core | Provides planar aromatic surface for π-π stacking |

| 8-Sulfonamide group | Enables hydrogen bonding and dipole interactions |

| 4-Phenoxyphenyl group | Enhances lipophilicity and conformational diversity |

The quinoline core’s nitrogen atom at position 1 contributes to electron-deficient aromaticity, while the sulfonamide group’s tetrahedral geometry disrupts planarity locally, creating a steric "hook" for binding pocket accommodation .

Functional Group Contributions to Bioactivity

The phenoxyphenyl group’s ether linkage and aromatic rings confer lipid solubility, facilitating membrane penetration and biofilm disruption [3]. This substituent’s rotational freedom (due to single bonds between oxygen and phenyl groups) allows adaptive binding to hydrophobic enzyme pockets. The sulfonamide group participates in hydrogen-bond networks with biological targets, such as carbonic anhydrase’s zinc-coordinated active site, where it mimics endogenous sulfamate ligands .

Key interactions:

- Sulfonamide NH: Donates hydrogen bonds to backbone carbonyls (e.g., in kinase ATP-binding pockets) .

- Quinoline N: Coordinates metal ions or engages in charge-transfer interactions .

- Phenoxyphenyl O: Acts as a weak hydrogen-bond acceptor in polar environments [3].

Comparative Analysis with N-(4-Nitrophenyl)quinoline-8-sulfonamide Derivatives

Replacing the phenoxyphenyl group with a nitro-substituted phenyl (e.g., N-(4-nitrophenyl) derivatives) alters electronic and steric properties significantly:

Table 2: Phenoxyphenyl vs. nitrophenyl substituent effects

| Property | N-(4-Phenoxyphenyl) | N-(4-Nitrophenyl) |

|---|---|---|

| Electron effect | Electron-donating (O-π conjugation) | Electron-withdrawing (nitro group) |

| Lipophilicity (logP) | 4.2 (calculated) | 3.1 (calculated) |

| Hydrogen bonding | Weak acceptor (ether oxygen) | Strong acceptor (nitro group) |

| Bioactivity target | Kinases, carbonic anhydrases | DNA topoisomerases, nitroreductases |

The nitro group’s electron-withdrawing nature increases sulfonamide acidity (pKa ~6.7 vs. ~8.2 for phenoxyphenyl analog), enhancing ionic interactions in physiological pH environments [1] . However, this comes at the cost of reduced membrane permeability compared to the phenoxyphenyl variant [3].

Conformational Flexibility and Binding Dynamics

The molecule exhibits three axes of rotational freedom:

- Sulfonamide S-N bond rotation: Governs spatial orientation of the phenoxyphenyl group relative to the quinoline plane.

- Phenoxyphenyl ether bond rotation: Modulates exposure of hydrophobic surfaces.

- Quinoline-sulfonamide dihedral angle: Affects overall molecular planarity.

Molecular dynamics simulations reveal two dominant conformers:

- Planar conformation: Quinoline and phenoxyphenyl rings coplanar (30% prevalence), favoring intercalation into DNA or protein aromatic clusters.

- Orthogonal conformation: Phenoxyphenyl rotated 90° relative to quinoline (70% prevalence), optimizing hydrophobic pocket insertion .

Binding kinetics implications:

- Kon (association rate): Higher for planar conformers in stacked nucleic acid targets.

- Koff (dissociation rate): Lower for orthogonal conformers in deep protein pockets due to multipoint anchoring .

This conformational adaptability allows the compound to engage diverse targets, from enzyme active sites to nucleic acid junctions, while maintaining specificity through dynamic stereoelectronic matching [4] .

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a cornerstone of click chemistry and has found extensive applications in the synthesis and modification of N-(4-phenoxyphenyl)quinoline-8-sulfonamide derivatives. This bioorthogonal reaction provides a robust method for creating 1,4-disubstituted 1,2,3-triazole linkages with exceptional regioselectivity and high yields under mild conditions [1] [2].

Mechanistic Considerations and Catalyst Systems

The CuAAC reaction mechanism involves the formation of copper acetylide intermediates, which undergo cycloaddition with organic azides to form metallated triazole products. Recent mechanistic studies have revealed that the reaction likely proceeds through a dinuclear copper complex, with both copper(I) and copper(II) species participating in the catalytic cycle [3]. The most commonly employed catalyst systems include copper(I) iodide (CuI), copper(II) acetate monohydrate with sodium ascorbate as a reducing agent, and various copper(I) complexes with nitrogen-donor ligands [4].

For quinoline-8-sulfonamide derivatives, the CuAAC reaction has been successfully employed using propargyl-substituted quinoline precursors reacted with aromatic azides. The reaction typically proceeds at temperatures ranging from room temperature to 80°C, with reaction times of 2-24 hours depending on the substrate and catalyst system employed [5] [6]. The use of tris(triazolylmethyl)amine ligands has been shown to enhance reaction efficiency, particularly in aqueous media [3].

Substrate Scope and Functional Group Tolerance

The CuAAC methodology demonstrates remarkable tolerance for various functional groups present in quinoline-8-sulfonamide structures. Halogen-substituted aromatic azides exhibit differential reactivity patterns, with the order of reactivity being H < Cl < Br < I, reflecting the electronic effects of the substituents on the azide reactivity [7]. This reactivity pattern has been exploited to synthesize libraries of triazole-containing quinoline derivatives with varying electronic properties.

The incorporation of phenoxyphenyl groups into the quinoline scaffold through CuAAC reactions has been achieved using appropriately functionalized azide precursors. The reaction proceeds smoothly with electron-rich phenoxyphenyl azides, yielding products in 80-95% isolated yields [8]. The mild reaction conditions are particularly advantageous for preserving the integrity of sensitive functional groups within the quinoline-8-sulfonamide framework.

Bioorthogonal Applications in Medicinal Chemistry

The bioorthogonal nature of CuAAC reactions has enabled the development of quinoline-8-sulfonamide derivatives as potential therapeutic agents. The 1,2,3-triazole moiety serves as an effective amide bioisoster, providing enhanced metabolic stability and altered pharmacokinetic properties compared to traditional amide linkages [5]. In the context of N-(4-phenoxyphenyl)quinoline-8-sulfonamide, the triazole incorporation has been utilized to create hybrid molecules with dual pharmacological activities.

Recent studies have demonstrated the application of CuAAC-derived quinoline-8-sulfonamide-triazole conjugates as inhibitors of various enzymes, including pyruvate kinase M2 (PKM2) and acetylcholinesterase. The triazole linker provides optimal spatial orientation for binding to target proteins while maintaining favorable drug-like properties [9]. The ability to introduce diverse azide components allows for systematic structure-activity relationship studies and lead optimization.

Advanced Synthetic Strategies and Modifications

Modern approaches to CuAAC reactions involving quinoline-8-sulfonamide derivatives have incorporated advanced synthetic strategies to enhance reaction efficiency and product selectivity. The use of mechanochemical conditions has emerged as a particularly attractive approach, offering solvent-free synthesis with improved yields compared to traditional solution-phase methods [7]. Under ball-milling conditions, CuAAC reactions can achieve yields up to 95% with significantly reduced reaction times.

The development of continuous flow reactors for CuAAC reactions has addressed some of the scalability challenges associated with traditional batch processes. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles for handling azide-containing substrates . These technological advances are particularly relevant for the industrial production of quinoline-8-sulfonamide derivatives.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of N-(4-phenoxyphenyl)quinoline-8-sulfonamide presents numerous technical and economic challenges that must be systematically addressed to ensure commercial viability. These challenges span multiple domains, including process optimization, safety considerations, environmental compliance, and cost-effectiveness.

Cost-Effectiveness and Economic Considerations

Industrial production of quinoline-8-sulfonamide derivatives requires careful optimization of raw material costs, catalyst utilization, and process efficiency. The copper catalysts employed in CuAAC reactions, while generally inexpensive, require recovery and recycling systems to minimize waste and reduce overall production costs [11]. Traditional copper recovery methods include precipitation, electrochemical recovery, and solvent extraction, each presenting distinct advantages and limitations for large-scale implementation.

Catalyst loading optimization represents a critical aspect of cost control, as excessive catalyst use increases both material costs and downstream purification requirements. Studies have shown that catalyst loadings can be reduced to as low as 0.02-0.05 equivalents while maintaining acceptable reaction rates and yields, particularly when using optimized ligand systems . The development of heterogeneous copper catalysts, such as copper nanoparticles supported on various matrices, offers potential advantages for catalyst recovery and reuse.

Solvent selection for industrial-scale CuAAC reactions must balance reaction efficiency with cost considerations and environmental impact. While dimethylformamide (DMF) and acetonitrile provide excellent results in laboratory settings, their high cost and environmental concerns necessitate exploration of alternative solvent systems. Aqueous-organic biphasic systems, ionic liquids, and deep eutectic solvents have emerged as promising alternatives that offer improved sustainability profiles [11].

Environmental Considerations and Green Chemistry Principles

The industrial production of quinoline-8-sulfonamide derivatives must comply with increasingly stringent environmental regulations and sustainability requirements. The generation of organic waste, particularly from chromatographic purification processes, represents a significant environmental burden that must be minimized through process optimization and alternative purification strategies [12].

Waste minimization strategies include the development of telescoped synthetic sequences that eliminate intermediate isolation steps, reducing both solvent consumption and waste generation. The implementation of continuous flow processes can significantly reduce the environmental footprint by enabling more efficient heat and mass transfer, reduced reaction times, and decreased solvent requirements .

The handling and disposal of azide-containing waste streams present particular environmental challenges due to the potential for explosive decomposition and toxicity concerns. Specialized waste treatment protocols, including controlled thermal decomposition and chemical neutralization, are required to ensure safe disposal of azide-containing materials [13].

Process Optimization and Scalability

The optimization of industrial-scale CuAAC reactions requires systematic evaluation of multiple process parameters, including reaction temperature, time, catalyst loading, and substrate stoichiometry. Design of experiments (DoE) approaches enable efficient optimization of these parameters while minimizing the number of experimental runs required [14].

Continuous flow reactor technology offers significant advantages for industrial CuAAC reactions, including improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact. The implementation of continuous flow processes requires careful consideration of residence time distribution, mixing efficiency, and catalyst stability under continuous operation conditions .

Purification strategies for industrial-scale production must balance product quality requirements with cost and environmental considerations. Traditional chromatographic methods are generally not suitable for large-scale production due to high solvent consumption and disposal costs. Alternative purification approaches, including crystallization, liquid-liquid extraction, and membrane-based separations, offer more sustainable options for industrial implementation [11].

Quality control measures for industrial production must ensure consistent product quality while minimizing analytical costs and turnaround times. The development of process analytical technology (PAT) systems enables real-time monitoring of critical quality parameters, allowing for immediate process adjustments and reduced batch-to-batch variability .

Novel Derivatization Strategies for Enhanced Potency

The development of novel derivatization strategies for N-(4-phenoxyphenyl)quinoline-8-sulfonamide focuses on systematic structural modifications designed to enhance biological potency, selectivity, and pharmacokinetic properties. These strategies encompass both traditional medicinal chemistry approaches and innovative synthetic methodologies that enable access to previously unexplored chemical space.

Structure-Activity Relationship Guided Modifications

Systematic structure-activity relationship (SAR) studies have identified key positions within the N-(4-phenoxyphenyl)quinoline-8-sulfonamide scaffold that are amenable to modification for enhanced potency. The phenoxyphenyl substituent represents a particularly attractive target for derivatization due to its accessibility and significant impact on biological activity [15] [16].

Halogen substitution on the phenoxyphenyl ring has been extensively explored, with fluorine, chlorine, bromine, and iodine substituents showing distinct effects on biological activity. The introduction of fluorine atoms at the ortho or meta positions of the phenyl ring has been shown to enhance potency against specific enzyme targets while maintaining favorable pharmacokinetic properties [15]. The small size and high electronegativity of fluorine enable fine-tuning of electronic properties without introducing significant steric hindrance.

The incorporation of methoxy groups at various positions on the phenoxyphenyl ring provides opportunities for modulating both electronic and steric properties. Methoxy substitution at the para position has been associated with enhanced binding affinity to certain protein targets, while ortho substitution can influence conformational preferences and binding selectivity [15]. The systematic evaluation of methoxy group positioning has revealed position-dependent effects on both potency and selectivity profiles.

Advanced Synthetic Methodologies

The application of modern synthetic methodologies has enabled access to previously challenging structural modifications of the quinoline-8-sulfonamide core. The Suzuki-Miyaura cross-coupling reaction has proven particularly valuable for introducing diverse aryl substituents at various positions on the quinoline ring [16]. This methodology enables the incorporation of electron-rich and electron-poor aromatic systems with high functional group tolerance.

The development of transition metal-catalyzed carbon-hydrogen activation reactions has opened new pathways for late-stage functionalization of quinoline-8-sulfonamide derivatives. These methods enable the introduction of various functional groups at previously inaccessible positions, providing opportunities for fine-tuning biological activity and selectivity [17]. The mild reaction conditions and high functional group compatibility make these approaches particularly attractive for complex molecule synthesis.

The utilization of photoredox catalysis has emerged as a powerful tool for generating quinoline-8-sulfonamide derivatives with unique structural features. Photocatalytic methods enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often with complementary reactivity patterns compared to traditional thermal processes [18]. The ability to perform these reactions under visible light irradiation provides additional advantages for scalability and environmental sustainability.

Hybrid Molecule Design and Multitarget Approaches

The development of hybrid molecules incorporating multiple pharmacophores represents an advanced strategy for enhancing the therapeutic potential of quinoline-8-sulfonamide derivatives. The design of dual-acting compounds that simultaneously target multiple biological pathways can provide improved efficacy while potentially reducing side effects associated with single-target approaches [15].

The incorporation of established pharmacophores, such as benzimidazole, pyrazole, and indole moieties, into the quinoline-8-sulfonamide framework has yielded compounds with enhanced and diversified biological activities. These hybrid structures can be designed to target multiple enzymes or receptors simultaneously, providing opportunities for addressing complex disease pathways [15].

The application of fragment-based drug design principles has enabled the rational design of quinoline-8-sulfonamide derivatives with optimized binding interactions. The systematic evaluation of small molecular fragments that bind to target proteins can guide the design of more potent and selective compounds through fragment linking, merging, or growing strategies [19].

Prodrug and Targeted Delivery Strategies

The development of prodrug approaches for quinoline-8-sulfonamide derivatives addresses challenges related to bioavailability, tissue distribution, and targeted delivery. The incorporation of cleavable linkers that are activated by specific enzymes or chemical conditions can improve the pharmacokinetic properties of the parent compounds [20].

The design of quinoline-8-sulfonamide-based prodrugs has focused on enhancing solubility, membrane permeability, and metabolic stability. The use of amino acid esters, phosphate groups, and other cleavable moieties has shown promise for improving the oral bioavailability of these compounds [20]. The selection of appropriate prodrug strategies depends on the specific therapeutic application and target tissue requirements.

The development of targeted delivery systems, including nanoparticle formulations and antibody-drug conjugates, has enabled the selective delivery of quinoline-8-sulfonamide derivatives to specific tissues or cell types. These approaches can enhance therapeutic efficacy while minimizing off-target effects and systemic toxicity [2].

Computational Design and Optimization

The application of computational methods has become increasingly important for guiding the design of novel quinoline-8-sulfonamide derivatives. Molecular docking studies enable the prediction of binding modes and affinities for target proteins, providing valuable insights for structure-based drug design [15]. The use of advanced docking algorithms and scoring functions has improved the accuracy of binding predictions and enabled virtual screening of large compound libraries.

Machine learning approaches have shown promise for predicting the biological activity of quinoline-8-sulfonamide derivatives based on their structural features. These methods can identify subtle structure-activity relationships that may not be apparent through traditional SAR analysis, enabling the design of compounds with enhanced potency and selectivity [19].